Cas no 924821-72-7 ((2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide)

(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is a synthetic organic compound featuring a coumarin core linked to a 4-methylcinnamamide moiety via an amide bond. This structure imparts potential biological activity, particularly in medicinal and pharmaceutical research, due to the coumarin scaffold's known interactions with enzymes and receptors. The compound's conjugated double bond system enhances its stability and may contribute to UV-visible absorption properties, making it useful in spectroscopic studies. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship investigations. The compound is typically employed in academic and industrial research settings for developing novel therapeutic agents or as a intermediate in organic synthesis.
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide structure
924821-72-7 structure
Product Name:(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
CAS No:924821-72-7
MF:C19H15NO3
MW:305.327305078506
CID:5427455
PubChem ID:16649053
Update Time:2025-06-13

(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methylphenyl)-N-(2-oxo-2H-1-benzopyran-6-yl)-2-propenamide
    • (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
    • (E)-3-(4-methylphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide
    • NSC818982
    • AKOS002312647
    • (E)-N-(2-oxo-2H-chromen-6-yl)-3-(p-tolyl)acrylamide
    • (2E)-3-(4-methylphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide
    • AB00683738-01
    • 924821-72-7
    • VU0608387-1
    • NSC-818982
    • STL023259
    • F3273-0593
    • Inchi: 1S/C19H15NO3/c1-13-2-4-14(5-3-13)6-10-18(21)20-16-8-9-17-15(12-16)7-11-19(22)23-17/h2-12H,1H3,(H,20,21)/b10-6+
    • InChI Key: UTJOZSYVXPWJPA-UXBLZVDNSA-N
    • SMILES: O1C(C=CC2C=C(C=CC1=2)NC(/C=C/C1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 305.10519334g/mol
  • Monoisotopic Mass: 305.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.297±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 575.7±50.0 °C(Predicted)
  • pka: 12.67±0.20(Predicted)

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Additional information on (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide

Introduction to (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide and Its Significance in Modern Chemical Biology

(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide, identified by its CAS number 924821-72-7, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This molecule, featuring a conjugated system of a chromenone moiety and an acrylamide group, presents an intriguing platform for further investigation into its pharmacological and therapeutic applications.

The structural composition of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide includes a benzene ring substituted with a methyl group at the para position, linked to a prop-2-enamide moiety. This amide is further connected to a 2H-chromen-6-one ring system, which is known for its presence in various natural products and pharmaceuticals. The presence of these functional groups not only contributes to the compound's solubility and bioavailability but also suggests potential interactions with biological targets such as enzymes and receptors.

Recent studies have highlighted the importance of chromenone derivatives in medicinal chemistry. These compounds have been explored for their anti-inflammatory, antioxidant, and antimicrobial properties. The chromenone ring, in particular, is known for its ability to undergo various chemical transformations, making it a versatile scaffold for drug discovery. The acrylamide group in (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide further enhances its potential by providing a site for further functionalization and interaction with biological systems.

In the context of current research, there has been growing interest in developing small molecules that can modulate inflammatory pathways. Chronic inflammation is associated with a wide range of diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The< strong> (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide structure has shown promise in preliminary studies as a potential inhibitor of key inflammatory enzymes such as COX-2 and LOX. These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

The synthesis of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide involves multi-step organic reactions that highlight the compound's synthetic accessibility. The chromenone ring can be synthesized through condensation reactions between 6-hydroxycoumarin derivatives and appropriate acryloylating agents. The introduction of the 4-methylphenyl group can be achieved through Friedel-Crafts alkylation or other aromatic substitution reactions. These synthetic routes not only provide a means to produce the compound in sufficient quantities but also allow for modifications that can fine-tune its biological activity.

Electrophysiological studies have begun to explore the potential effects of (CAS no 924821-72) on ion channels and receptors relevant to neurological disorders. The chromenone moiety's ability to cross the blood-brain barrier suggests that it could be developed into a therapeutic agent for conditions such as epilepsy or neurodegenerative diseases. Preliminary data indicate that derivatives of this compound may exhibit anticonvulsant properties by modulating voltage-gated sodium channels.

The pharmacokinetic profile of (CAS no 924821) is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies using computational modeling have predicted that< strong> (CAS no 924821) may exhibit good oral bioavailability due to its lipophilic nature and ability to form hydrogen bonds with biological targets. Further experimental validation is needed to confirm these predictions.

The development of novel drug candidates often involves screening large libraries of compounds for their biological activity. High-throughput screening (HTS) techniques have been employed to assess the potential of< strong> (CAS no 924821) against various disease-related targets. Initial HTS results have shown promising activity against certain cancer cell lines, suggesting that this compound may have chemotherapeutic applications.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking studies have been used to predict how< strong> (CAS no 924821) might interact with specific proteins involved in disease pathways. These studies provide valuable insights into the compound's binding affinity and mode of action, guiding further optimization efforts.

In conclusion, (CAS no 924821), or more specifically (CAS no 924821), represents an exciting avenue for research in chemical biology and medicinal chemistry. Its unique structural features offer potential applications in treating inflammation-related diseases, neurological disorders, and possibly cancer. As research continues to uncover new biological activities and synthetic strategies for this compound, it holds promise as a valuable tool in the development of next-generation therapeutics.

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